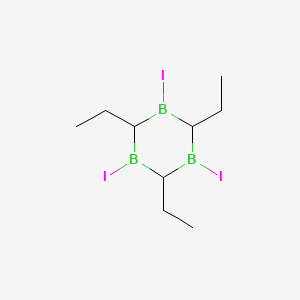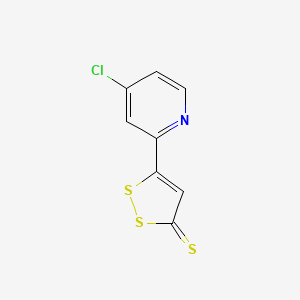
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry and chemical biology due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloropyridine-2-thiol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-fibrotic and anti-inflammatory activities.
Medicine: Potential therapeutic agent for diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase.
Pathways Involved: It modulates the redox balance within cells, thereby exerting its anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Bromopyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Fluoropyridin-2-yl)-3H-1,2-dithiole-3-thione
- 5-(4-Methylpyridin-2-yl)-3H-1,2-dithiole-3-thione
Uniqueness
5-(4-Chloropyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to the presence of the chlorine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives with potential biological activities. This makes it a versatile compound in medicinal chemistry and chemical biology .
Propiedades
Número CAS |
918503-83-0 |
|---|---|
Fórmula molecular |
C8H4ClNS3 |
Peso molecular |
245.8 g/mol |
Nombre IUPAC |
5-(4-chloropyridin-2-yl)dithiole-3-thione |
InChI |
InChI=1S/C8H4ClNS3/c9-5-1-2-10-6(3-5)7-4-8(11)13-12-7/h1-4H |
Clave InChI |
IVNVTCBLTHQCFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Cl)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
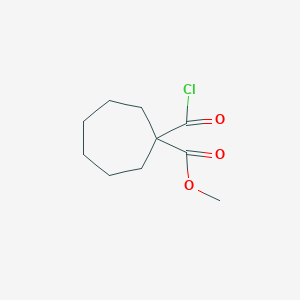
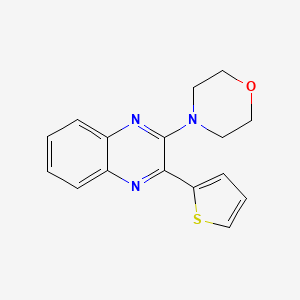
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
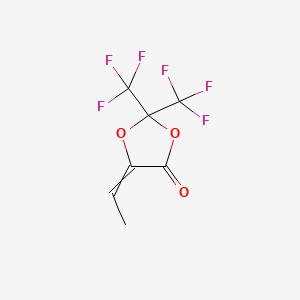

![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
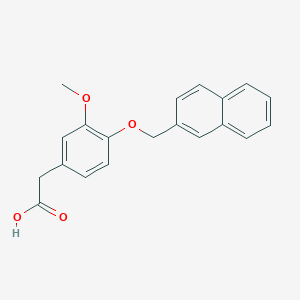

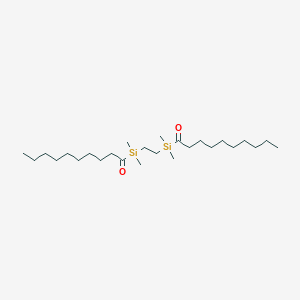
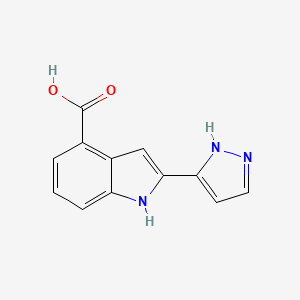
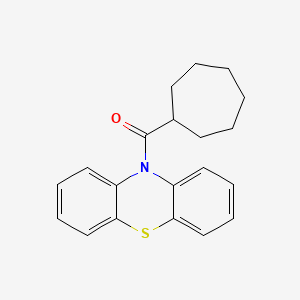
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
